Cas no 1154550-36-3 (1-(3-methylbut-2-en-1-yl)piperidin-4-amine)

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine is a specialized organic compound featuring a piperidine core substituted with a prenyl group (3-methylbut-2-en-1-yl) at the nitrogen and an amine functionality at the 4-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug development, where it may serve as a key intermediate for bioactive molecules. The presence of both amine and alkene moieties offers reactive handles for further functionalization, enabling tailored modifications. Its well-defined stereochemistry and purity make it suitable for precise research applications. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its utility in advanced chemical synthesis.
1-(3-methylbut-2-en-1-yl)piperidin-4-amine structure
1154550-36-3 structure
Product Name:1-(3-methylbut-2-en-1-yl)piperidin-4-amine
CAS No:1154550-36-3
MF:C10H20N2
MW:168.279202461243
CID:4573359
Update Time:2025-05-20

1-(3-methylbut-2-en-1-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinamine, 1-(3-methyl-2-buten-1-yl)-
    • 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine
    • 1-(3-methylbut-2-en-1-yl)piperidin-4-amine
    • Inchi: 1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3
    • InChI Key: PAGWRPSCTUYREK-UHFFFAOYSA-N
    • SMILES: N1(C/C=C(/C)\C)CCC(N)CC1

1-(3-methylbut-2-en-1-yl)piperidin-4-amine Pricemore >>

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Additional information on 1-(3-methylbut-2-en-1-yl)piperidin-4-amine

1-(3-methylbut-2-en-1-yl)piperidin-4-amine: A Comprehensive Overview

The compound 1-(3-methylbut-2-en-1-yl)piperidin-4-amine, identified by the CAS registry number 1154550-36-3, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and versatile properties, has emerged as a promising candidate in various research domains. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements associated with this compound.

The molecular structure of 1-(3-methylbut-2-en-1-yl)piperidin-4-amine comprises a piperidine ring substituted with a 3-methylbutenyl group at the 4-position. This substitution imparts distinctive electronic and steric properties to the molecule, making it amenable to a wide range of chemical reactions. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, is known for its stability and ability to participate in hydrogen bonding. The presence of the 3-methylbutenyl group introduces additional functionality, enhancing the compound's reactivity and potential for application in drug design.

Recent studies have highlighted the importance of 1-(3-methylbut-2-en-1-yl)piperidin-4-amine in medicinal chemistry. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of novel therapeutics targeting various diseases. For instance, investigations into its derivatives have shown potential in inhibiting enzymes associated with neurodegenerative disorders such as Alzheimer's disease. These findings underscore the compound's significance in advancing drug discovery efforts.

The synthesis of 1-(3-methylbut-2-en-1-yl)piperidin-4-amine involves a multi-step process that typically begins with the preparation of the piperidine ring. Various methodologies have been reported in the literature, including nucleophilic substitution reactions and cycloadditions. One notable approach involves the reaction of piperidine with an appropriately substituted alkyne or alkene under catalytic conditions. This method not only ensures high yields but also allows for fine-tuning of the product's stereochemistry.

In terms of applications, 1-(3-methylbut-2-en-1-yllpiperidin4-amino) has found utility in material science as well. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Recent research has demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in asymmetric catalysis—a field that holds immense promise for industrial applications.

The environmental impact and safety profile of CAS No. 1154550363 are critical considerations for its widespread use. Studies have shown that the compound exhibits low toxicity under standard experimental conditions, making it suitable for use in laboratory settings and industrial processes. However, further research is warranted to fully understand its long-term effects on ecosystems and human health.

In conclusion, 1-(3-methylbut2enyl)piperidin4-amino) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with its diverse applications, positions it as a key player in advancing scientific knowledge and technological innovation. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions across multiple disciplines.

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